![molecular formula C8H18O2 B14692080 2-Methyl-1-[(2-methylpropyl)peroxy]propane CAS No. 32752-09-3](/img/structure/B14692080.png)
2-Methyl-1-[(2-methylpropyl)peroxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(2-methylpropyl)peroxy]propane is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). They are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(2-methylpropyl)peroxy]propane typically involves the reaction of 2-methylpropane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions include maintaining a low temperature to prevent decomposition of the peroxide and using a solvent such as dichloromethane to dissolve the reactants.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Methyl-1-[(2-methylpropyl)peroxy]propane can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used but can include ethers and esters.
Aplicaciones Científicas De Investigación
2-Methyl-1-[(2-methylpropyl)peroxy]propane has several applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Biology: It is studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Research is ongoing to explore its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of plastics, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[(2-methylpropyl)peroxy]propane involves the generation of free radicals. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymers. The peroxide group decomposes to form two free radicals, which then propagate the reaction.
Comparación Con Compuestos Similares
Di-tert-butyl peroxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: 2-Methyl-1-[(2-methylpropyl)peroxy]propane is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its branched structure offers different steric and electronic effects, influencing its reactivity in various chemical reactions.
Propiedades
Número CAS |
32752-09-3 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-methyl-1-(2-methylpropylperoxy)propane |
InChI |
InChI=1S/C8H18O2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
TVWBTVJBDFTVOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COOCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


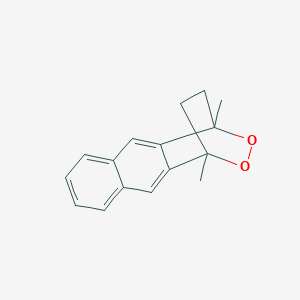
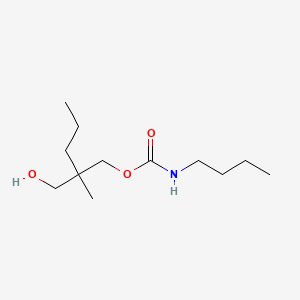
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
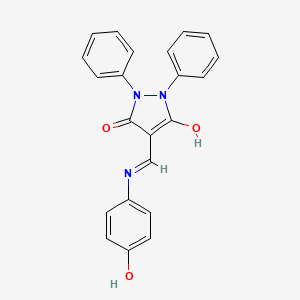
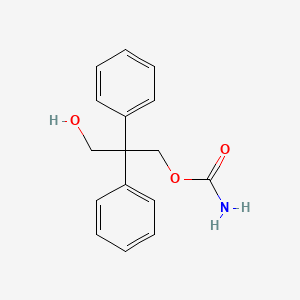
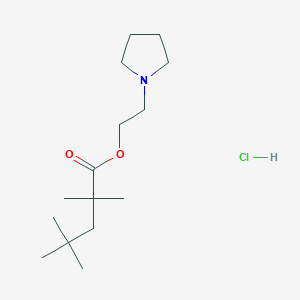
![[1]Benzofuro[3,2-c][1]benzoxepin-12(6h)-one](/img/structure/B14692027.png)
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)

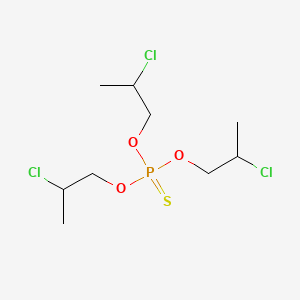
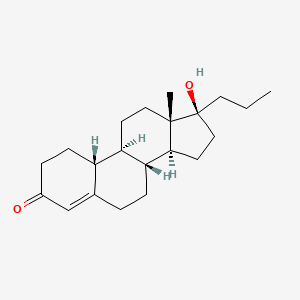
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)
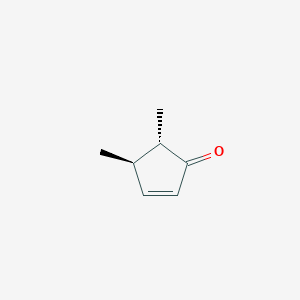
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
